molecular formula C23H22N4O3S B14981623 5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B14981623
M. Wt: 434.5 g/mol
InChI Key: KAJXGYHJTMUMQS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of aromatic rings, piperazine, and oxazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazine derivative: This involves the reaction of 2-(2-methylphenoxy)acetic acid with piperazine under appropriate conditions to form the intermediate 4-[2-(2-methylphenoxy)acetyl]piperazine.

    Synthesis of the oxazole ring: The intermediate is then reacted with a suitable aldehyde and a thiophene derivative to form the oxazole ring through a cyclization reaction.

    Final coupling: The final step involves coupling the oxazole derivative with a nitrile group to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: These compounds share the phenoxy acetamide moiety and exhibit similar chemical properties and reactivity.

    Piperazine derivatives: Compounds containing the piperazine ring are known for their biological activity and are used in various pharmaceuticals.

    Oxazole derivatives: These compounds are known for their diverse biological activities and are used in drug development.

Uniqueness

What sets 5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE apart is the combination of these functional groups in a single molecule, which may confer unique properties and activities not seen in simpler analogs.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

5-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H22N4O3S/c1-17-5-2-3-7-20(17)29-16-22(28)26-10-12-27(13-11-26)23-19(15-24)25-21(30-23)9-8-18-6-4-14-31-18/h2-9,14H,10-13,16H2,1H3/b9-8+

InChI Key

KAJXGYHJTMUMQS-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.